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Compound of Interest

Compound Name: OICR-9429-N-C2-NH2

Cat. No.: B12429220 Get Quote

CAS Number: 2407457-55-8

OICR-9429-N-C2-NH2 is a specialized chemical compound primarily utilized as a high-affinity

ligand for the WD repeat-containing protein 5 (WDR5) and serves as a crucial intermediate in

the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth

overview of its parent compound, OICR-9429, including its mechanism of action, biophysical

and cellular data, and detailed experimental protocols. The role of OICR-9429-N-C2-NH2 in the

development of targeted protein degraders is also elaborated.

Core Compound: OICR-9429
OICR-9429 is a potent and selective small-molecule antagonist of the WDR5-Mixed Lineage

Leukemia (MLL) interaction.[1][2] By binding to a pocket on WDR5 that is critical for its

interaction with MLL, OICR-9429 effectively disrupts the MLL1 complex, which is essential for

the methylation of histone H3 at lysine 4 (H3K4me3).[3] This inhibition of histone methylation

makes OICR-9429 a valuable chemical probe for studying the biological functions of WDR5

and a potential therapeutic agent in cancers where the MLL complex is dysregulated, such as

in certain types of leukemia.[3][4]

Physicochemical Properties of OICR-9429
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Property Value

CAS Number 1801787-56-3

Molecular Formula C29H32F3N5O3

Molecular Weight 555.59 g/mol

Appearance White to off-white solid

Quantitative Data for OICR-9429
The following tables summarize the binding affinity and cellular activity of OICR-9429 from

various studies.

Table 1: Binding Affinity of OICR-9429 for WDR5

Assay Kd (nM)

Isothermal Titration Calorimetry (ITC) 52

Surface Plasmon Resonance (Biacore) 24 - 51

Fluorescence Polarization (FP) 64

Table 2: Cellular Activity of OICR-9429

Cell Line Assay IC50 (µM)

T24 (Bladder Cancer) Cell Viability 67.74

UM-UC-3 (Bladder Cancer) Cell Viability 70.41

TCCSUP (Bladder Cancer) Cell Viability 121.42

Various Cell Lines
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OICR-9429 functions by competitively inhibiting the protein-protein interaction between WDR5

and MLL. This disruption prevents the proper assembly and function of the MLL histone

methyltransferase complex, leading to a decrease in H3K4 trimethylation at target gene

promoters. This has downstream effects on gene expression, leading to cell cycle arrest,

apoptosis, and reduced proliferation in cancer cells dependent on this pathway.

Mechanism of Action of OICR-9429
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Caption: Mechanism of action of OICR-9429.

Experimental Protocols
Cell Viability Assay
This protocol is adapted from studies on OICR-9429 in acute myeloid leukemia (AML) and

bladder cancer cells.[4][5][6]

Cell Seeding: Seed 20,000 viable, actively proliferating cells per well in a 96-well plate in

triplicate.
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Treatment: Treat the cells with OICR-9429 at various concentrations (e.g., 0-10 µM or higher

for less sensitive lines) or with 0.05% DMSO as a vehicle control.[4][6]

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5%

CO2.[4][6]

Viability Measurement: Measure cell viability using a luminescent cell viability assay, such as

the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's

instructions.

Data Analysis: Record the luminescence on a luminometer and calculate the IC50 values.

Western Blot for H3K4me3 Levels
This protocol is a general guide based on the mechanism of action of OICR-9429.

Cell Treatment: Treat cells with OICR-9429 at the desired concentration and for the desired

time.

Histone Extraction: Isolate histones from the cell nuclei using an acid extraction method.

Protein Quantification: Determine the protein concentration of the histone extracts using a

standard protein assay (e.g., Bradford or BCA assay).

SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to

a PVDF membrane.

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific

for H3K4me3. Also, probe for a loading control, such as total Histone H3.

Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary

antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels

upon treatment with OICR-9429.

OICR-9429-N-C2-NH2 as a PROTAC Intermediate
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OICR-9429-N-C2-NH2 is a derivative of OICR-9429 that has been modified with a short linker

containing a terminal amine group (-NH2). This amine group serves as a chemical handle for

conjugation to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-

Lindau (VHL). The resulting bifunctional molecule is a PROTAC, which can simultaneously bind

to WDR5 and an E3 ligase, leading to the ubiquitination and subsequent proteasomal

degradation of WDR5.

PROTAC Synthesis Workflow
The general workflow for synthesizing a WDR5-targeting PROTAC using OICR-9429-N-C2-
NH2 is as follows:

General PROTAC Synthesis Workflow
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Caption: PROTAC synthesis using OICR-9429-N-C2-NH2.

This synthetic strategy allows for the modular creation of a library of WDR5 degraders with

different linkers and E3 ligase ligands to optimize their degradation efficiency and cellular

permeability. The development of such PROTACs offers an alternative therapeutic strategy to

simple inhibition, as targeted degradation can have a more profound and lasting effect on

cellular protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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